molecular formula C15H13NO3 B11688489 N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 92552-97-1

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B11688489
CAS No.: 92552-97-1
M. Wt: 255.27 g/mol
InChI Key: SRIRPBJEIRWEKI-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide features the 1,4-benzodioxane scaffold, a versatile and privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This bicyclic system, where a planar aromatic ring is fused with a non-planar dioxane ring, offers multiple options for derivatization, making it a valuable template for constructing novel compounds in drug discovery research . Researchers value this scaffold for its proven presence in a range of bioactive molecules and marketed drugs, such as the antihypertensive agent doxazosin and the glucosylceramide synthase inhibitor eliglustat . The 1,4-benzodioxane core is found in compounds investigated for activity against various targets, including neuronal nicotinic acetylcholine receptors (nAChRs) , serotonin receptors (5-HT) , and enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a key target in oncology . The specific stereochemistry and substitution patterns on the benzodioxane ring, particularly at the carboxamide position, are critical for optimizing potency and selectivity in research applications . This product is intended for research purposes such as hit identification, lead optimization, and structure-activity relationship (SAR) studies. This compound is For Research Use Only. Not for human or personal use.

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(16-11-6-2-1-3-7-11)14-10-18-12-8-4-5-9-13(12)19-14/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRPBJEIRWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330038
Record name N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92552-97-1
Record name N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Cyclization

  • Methyl ester formation : Treatment of 2,3-dihydroxybenzoic acid with methanol and concentrated sulfuric acid under reflux yields methyl 2,3-dihydroxybenzoate (13 ).

  • Ring closure : Alkylation of 13 with 1,2-dibromoethane in the presence of potassium carbonate generates the 1,4-benzodioxine ester (14 ). This step proceeds via nucleophilic substitution, with the two hydroxyl groups reacting sequentially with dibromoethane.

Hydrolysis to Carboxylic Acid

The ester 14 is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water. Acidic work-up (HCl) precipitates the free acid, which is critical for subsequent amidation.

Amidation Strategies for Carboxamide Formation

Introducing the N-phenyl carboxamide group requires activating the carboxylic acid for nucleophilic attack by aniline. Two primary methods dominate the literature.

Mixed-Anhydride Method

This classical approach involves:

  • Activation : Treating the carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at 0°C to form a mixed anhydride intermediate.

  • Coupling : Adding aniline to the anhydride yields this compound. This method achieved a 72% yield in analogous syntheses of related carboxamides.

Acid Chloride Route

Alternative activation via acid chloride offers higher reactivity:

  • Chlorination : Reacting the carboxylic acid with oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in dichloromethane generates the acid chloride.

  • Amidation : Adding aniline in the presence of a base (e.g., triethylamine) affords the target compound. This method, reported for structurally similar benzodioxine carboxamides, achieved 85% yield in optimized conditions.

Regiochemical Control and Structural Confirmation

Ensuring correct substitution on the benzodioxine ring is critical. Key insights include:

Nitration and Reduction

  • Nitration of intermediate esters (14 ) with nitric acid/trifluoroacetic acid introduces nitro groups at C7 or C8 , influencing electronic properties.

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization.

Spectroscopic Validation

  • HMBC NMR : Used to confirm regiochemistry by correlating carbonyl carbons with adjacent protons. For example, C3 in the benzodioxine core shows 3-bond coupling to methylene protons, excluding substitution at C9.

  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1650 cm⁻¹ , while benzodioxine C-O-C bands occur near 1250 cm⁻¹ .

Scaffold Hopping and Analog Synthesis

Modifying the benzodioxine scaffold can enhance pharmacological activity. Notable examples include:

Knoevenagel Condensation

  • Reacting benzodioxine carboxaldehydes with active methylene compounds (e.g., malononitrile) under microwave irradiation introduces α,β-unsaturated ketones. However, yields remain low (<10%) due to weak acidic protons.

Etherification and Thioetherification

  • Introducing alkoxy or alkylthio groups via nucleophilic substitution (e.g., using butanethiol or 2-mercaptoethanol) enhances solubility. Yields range from 60–75% depending on the thiol nucleophile.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their outcomes:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
Mixed-AnhydrideCarboxylic acidIsobutyl chloroformate, N-methylmorpholine, THF72
Acid ChlorideCarboxylic acidOxalyl chloride, DMF, aniline85
Microwave-AssistedCarboxaldehydePiperidine, acetic anhydride, 120°C<10
Catalytic HydrogenationNitro intermediateH₂ (1 atm), Pd-C, ethanol90

Challenges and Optimization Opportunities

  • Low Yields in Condensation Reactions : Microwave-assisted Knoevenagel reactions suffer from poor yields due to steric hindrance. Alternative catalysts (e.g., ionic liquids) may improve efficiency.

  • Purification Complexity : Chromatographic separation is often required for regioisomeric byproducts. Developing crystalline derivatives (e.g., hydrochloride salts) could streamline purification.

  • Green Chemistry : Replacing dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in amidation steps aligns with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxine derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide serves as a crucial building block in organic synthesis. It can be utilized as a reagent in various organic reactions and as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
  • Antiviral Properties : Investigations into its antiviral capabilities suggest potential applications in treating viral infections by inhibiting viral replication mechanisms .
  • Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

The compound has been explored for its therapeutic potential:

  • Drug Development : Its structure allows it to interact with specific molecular targets in biological systems, making it a candidate for drug development. Researchers are investigating its efficacy as a lead compound for new therapeutics targeting various diseases .
  • Enzyme Inhibition : Recent studies have identified its ability to inhibit key enzymes involved in metabolic pathways relevant to conditions like diabetes and Alzheimer's disease. For instance, sulfonamide derivatives containing benzodioxane moieties have shown promising results as acetylcholinesterase inhibitors .

Case Studies

StudyFocusFindings
Antibacterial ActivitySeveral synthesized compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics.
Enzyme InhibitionNew sulfonamides derived from N-phenyl-2,3-dihydro-1,4-benzodioxine were effective inhibitors of α-glucosidase and acetylcholinesterase, suggesting potential for diabetes and Alzheimer's treatment.
Anticancer PotentialThe compound showed promising anticancer activity by inducing apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • Molecular Formula: C₁₆H₁₁ClF₃NO₃
  • Molecular Weight : 377.72 g/mol
  • Key Features : The 3-CF₃ group is electron-withdrawing, enhancing metabolic stability and lipophilicity. This analog is commercially available (CAS: 25331-53-7) and widely studied, with molecular dynamics simulations suggesting improved binding interactions due to hydrophobic effects .
N-(3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Molecular Formula : C₁₆H₁₂N₂O₃
  • Molecular Weight : 280.28 g/mol

Positional Isomerism in the Benzodioxine Core

The regiochemistry of substituents on the benzodioxine ring influences activity:

2,3-Dihydro-1,4-benzodioxin-5-ol and 6-ol
  • Enzymatic hydroxylation of benzo-1,4-dioxane by P450 BM3 produces these isomers in a 70:30 ratio . The 5-ol derivative predominates, suggesting regioselective preferences that could guide synthetic routes for analogs.
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Key Features : Carboxamide at the 6-position (vs. 3-position in the base compound) alters hydrogen-bonding patterns and steric interactions. Such positional changes are critical in structure-activity relationship (SAR) studies .

Complex Modifications and Hybrid Structures

N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • Molecular Formula : C₁₉H₂₀F₃N₃O₃
  • Molecular Weight : 395.4 g/mol
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: A pyridinamine hybrid with a dimethylamino group highlights the role of basic nitrogen atoms in improving solubility and membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide Phenyl at position 3 C₁₁H₁₁NO₃ 205.21 Base compound, rigid scaffold
N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide 3-CF₃ phenyl C₁₆H₁₁ClF₃NO₃ 377.72 Enhanced lipophilicity, commercial availability
N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-CN phenyl, carboxamide at 6 C₁₆H₁₂N₂O₃ 280.28 Improved solubility, positional isomer
N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Tetrahydroindazol-ethyl C₁₉H₂₀F₃N₃O₃ 395.4 High molecular weight, target specificity

Research Implications

  • Electron-Withdrawing Groups: CF₃, NO₂, and CN substituents enhance stability and modulate electronic effects but may reduce solubility .
  • Regioselectivity : Hydroxylation and carboxamide positioning significantly impact biological interactions, as seen in enzymatic studies .

Biological Activity

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of benzodioxane derivatives. Its unique structural features include a benzodioxane core and an amide functional group, which contribute to its reactivity and biological potential. The compound has been explored for various applications in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

  • Research indicates that benzodioxane derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to N-phenyl-2,3-dihydro-1,4-benzodioxine can inhibit the growth of various pathogenic bacteria and fungi .
  • The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

  • The compound has been studied for its potential to modulate inflammatory responses. It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .
  • In vitro assays have demonstrated that N-phenyl-2,3-dihydro-1,4-benzodioxine can reduce the production of pro-inflammatory cytokines.

3. Enzyme Inhibition

  • N-phenyl-2,3-dihydro-1,4-benzodioxine has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These activities suggest potential applications in treating neurodegenerative diseases and diabetes .
  • Molecular docking studies have indicated favorable binding interactions with these enzymes, supporting its role as a therapeutic agent.

The mechanism by which N-phenyl-2,3-dihydro-1,4-benzodioxine exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Binding: The compound can bind to active sites on enzymes like AChE and COX, leading to inhibition of their activity. This action is crucial for its anti-inflammatory and neuroprotective effects .
  • Receptor Modulation: It may also interact with various receptors involved in inflammation and pain signaling pathways, modulating their activity and contributing to its therapeutic effects.

Research Findings

Several studies have contributed to understanding the biological activity of N-phenyl-2,3-dihydro-1,4-benzodioxine:

StudyFindings
Showed anti-inflammatory effects through enzyme inhibition.
Demonstrated antimicrobial activity against multiple pathogens.
Evaluated enzyme inhibition with promising results for AChE and α-glucosidase.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various benzodioxane derivatives revealed that N-phenyl-2,3-dihydro-1,4-benzodioxine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL.

Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation induced by lipopolysaccharide (LPS), treatment with N-phenyl-2,3-dihydro-1,4-benzodioxine resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the optimized synthetic routes for N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a carboxamide derivative. Key steps include:
  • Solvent Selection : N,N-Dimethylformamide (DMF) is commonly used for its polar aprotic properties, facilitating nucleophilic substitution .
  • Base and pH Control : Lithium hydride (LiH) or sodium carbonate (Na₂CO₃) maintains alkaline conditions (pH ~10), critical for deprotonating the amine and driving the reaction .
  • Temperature and Time : Refluxing under solvent-free conditions for 10+ hours optimizes intermediate formation (e.g., enaminones) .
    Table 1 : Yield Optimization Parameters
ParameterOptimal ConditionYield RangeReference
SolventDMF70-85%
BaseLiH80-90%
Reaction Time10–12 hours75-88%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzodioxin and carboxamide moieties (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 295.29 for C₁₇H₁₃NO₄) .

Q. How does the compound’s structural hybridization (benzodioxin + carboxamide) influence its reactivity and stability?

  • Methodological Answer :
  • Reactivity : The electron-rich benzodioxin ring enhances electrophilic substitution, while the carboxamide group participates in hydrogen bonding, affecting solubility and biological interactions .
  • Stability : The fused dioxane ring provides rigidity, reducing oxidative degradation. Stability tests under varying pH (4–10) and temperature (25–60°C) are recommended .

Advanced Research Questions

Q. What methodologies are used to study its enzyme inhibition mechanisms, and how can contradictory activity data be resolved?

  • Methodological Answer :
  • Enzyme Assays : Kinetic studies (e.g., Michaelis-Menten plots) using purified enzymes (e.g., lipoxygenase or glycosylceramide synthase) quantify IC₅₀ values. For example, derivatives show IC₅₀ = 12–45 µM in lipoxygenase inhibition .
  • Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (pH, substrate concentration). Standardize protocols and validate with positive controls (e.g., nordihydroguaiaretic acid for lipoxygenase) .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding to enzyme active sites (e.g., COX-2 or glycosylceramide synthase). The benzodioxin ring often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories. Metrics like root-mean-square deviation (RMSD) <2 Å indicate stable complexes .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents on the benzodioxin (e.g., -Cl, -CH₃) or carboxamide (e.g., alkyl/aryl groups) .
  • SAR Analysis :
    Table 2 : SAR of Benzodioxin Derivatives
Derivative SubstituentBiological Activity (IC₅₀)Key Interaction
-Cl (para)18 µM (COX-2 inhibition)Halogen bonding
-OCH₃ (meta)32 µM (Antioxidant)Hydrogen bonding
-NO₂ (ortho)InactiveSteric hindrance
Source:

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, ethyl ester derivatives increase logP by 1.5 units .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, improving AUC by 3-fold in rodent models .

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